molecular formula C8H7ClN4 B1388097 5-(5-Chloro-2-methylphenyl)-1H-tetrazole CAS No. 1174906-78-5

5-(5-Chloro-2-methylphenyl)-1H-tetrazole

Cat. No. B1388097
M. Wt: 194.62 g/mol
InChI Key: ODAHRMPCXGTFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-methylphenyl)-1H-tetrazole, also known as 5-CM-1-T, is a heterocyclic organic compound that is used in various scientific research applications. It is a five-membered ring with one nitrogen atom and four carbon atoms, and it is an important intermediate for the synthesis of various compounds. 5-CM-1-T has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology.

Scientific Research Applications

5-(5-Chloro-2-methylphenyl)-1H-tetrazole has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology. For example, it has been used as an intermediate in the synthesis of various compounds, including benzimidazoles, which have potential applications in the treatment of cancer and other diseases. In addition, it has been used in the synthesis of various heterocyclic compounds, such as pyridines, which have potential applications in drug design.

Mechanism Of Action

The mechanism of action of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole is not fully understood. However, it is believed to act as an electrophile, which is a type of chemical species that is capable of forming covalent bonds with other molecules. This allows it to react with nucleophiles, such as amines and thiols, to form covalent bonds. This mechanism of action is thought to be responsible for its potential applications in medicinal chemistry and drug discovery.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole are not well understood. However, it has been studied for its potential applications in medicinal chemistry and drug discovery, and it is believed to have some effects on the body. For example, it has been shown to inhibit the growth of certain types of cancer cells in vitro. In addition, it has been studied for its potential to modulate the activity of certain enzymes and receptors, which could have implications for its use in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

5-(5-Chloro-2-methylphenyl)-1H-tetrazole is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost and the fact that it is relatively easy to synthesize. In addition, it is a stable compound that is not easily degraded. However, it has some limitations, such as its low solubility in water and its potential to react with other compounds.

Future Directions

For research include further investigation of its potential as an intermediate for the synthesis of various compounds, such as benzimidazoles and pyridines. In addition, further research could be conducted to explore its potential applications in medicinal chemistry and drug discovery. Furthermore, further studies could be conducted to better understand its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 5-(5-Chloro-2-methylphenyl)-1H-tetrazole.

properties

IUPAC Name

5-(5-chloro-2-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-5-2-3-6(9)4-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAHRMPCXGTFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chloro-2-methylphenyl)-1H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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